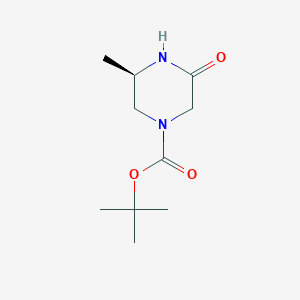![molecular formula C20H23N3O3S2 B2465982 N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 923070-09-1](/img/structure/B2465982.png)
N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide, also known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to possess various biological properties, including anti-inflammatory and immunomodulatory effects.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Synthesized derivatives of N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide have shown significant antimicrobial activity. For instance, a study synthesized various N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which displayed potent antimicrobial properties against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these compounds were more effective than reference drugs, particularly against Gram-positive bacteria (Bikobo et al., 2017).
Another research synthesized a series of 2-hydroxy benzamides and their alkoxy derivatives, exhibiting promising antifungal activities. These compounds were tested against various fungal species, indicating the potential of N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide derivatives in antifungal applications (Narayana et al., 2004).
Cancer Research
Some derivatives have shown potential in anticancer research. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides indicated that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).
In a related study, 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were synthesized and evaluated as antibacterial agents. Among the synthesized compounds, two exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were also non-cytotoxic to mammalian cell lines, suggesting their potential in cancer research (Palkar et al., 2017).
Gelation and Supramolecular Chemistry
- N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. This research elucidated the role of methyl functionality and multiple non-covalent interactions on gelation behavior, providing insights into the potential use of these compounds in supramolecular chemistry and material science applications (Yadav & Ballabh, 2020).
Cardiovascular Research
- Derivatives of N-(benzo[d]thiazol-2-yl)benzamide have been identified as potential up-regulators of human ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1), which are crucial in anti-atherosclerotic research. This study proposed a structure-activity relationship for these compounds, highlighting their potential as leads for developing new drugs to prevent and treat atherosclerosis (Shu-yi, 2013).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-11-23(12-4-2)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(13-16)21-14-27-19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRZSLGVNQTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

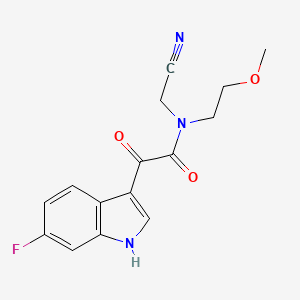

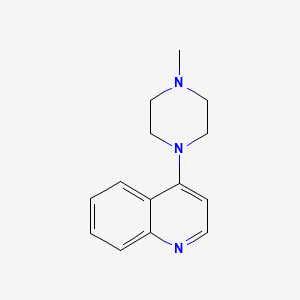

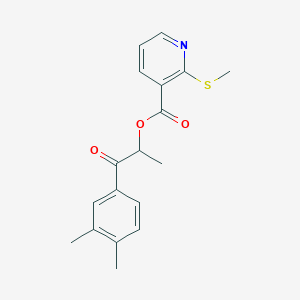
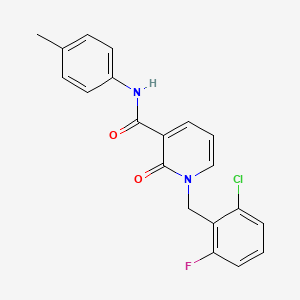
![4-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465911.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2465912.png)

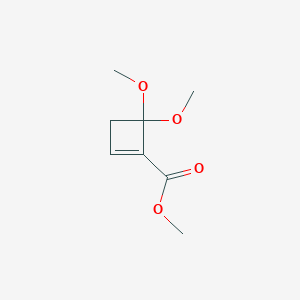

![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)
![Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2465921.png)
